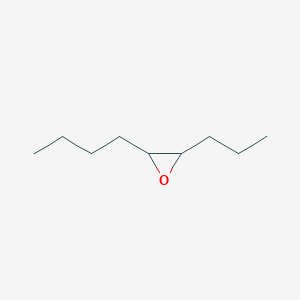
2-Butyl-3-propyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-propyloxirane, also known as this compound, is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
2-Butyl-3-propyloxirane is characterized by its three-membered epoxide ring, which imparts significant reactivity. The chemical formula for this compound is C9H18O and it has a molecular weight of 158.24 g/mol. Its structure allows for various functionalization reactions, making it a valuable intermediate in synthetic chemistry.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its ability to undergo ring-opening reactions. These reactions can lead to the formation of various alcohols, amines, and other functional groups.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Ring-opening with nucleophiles | Basic or acidic conditions | Alcohols, Amines |
| Epoxidation | Peracids or m-chloroperbenzoic acid | Epoxide derivatives |
| Hydrolysis | Aqueous acid/base | Glycols |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have shown that oxiranes can act as substrates or inhibitors for various enzymes, including epoxide hydrase, which plays a role in drug metabolism.
Case Study: Pharmacological Potential
A study demonstrated that modified oxiranes could inhibit certain metabolic pathways related to glucose and fat metabolism disorders. This suggests that this compound and its derivatives could be explored further for therapeutic applications in managing conditions such as diabetes and obesity .
Material Science
In material science, this compound has been investigated for its potential use in the development of new polymers and coatings. The reactivity of the epoxide group allows it to participate in cross-linking reactions, enhancing the mechanical properties of materials.
Table 2: Applications in Material Science
| Application Type | Description | Benefits |
|---|---|---|
| Polymer Synthesis | Used as a monomer | Improved thermal stability |
| Coatings | Epoxy resins | Enhanced durability |
| Adhesives | Structural adhesives | Strong bonding properties |
Environmental Applications
The environmental impact of oxiranes like this compound has been assessed in terms of their biodegradability and toxicity. Research indicates that while they can be hazardous at high concentrations, their potential for degradation in natural environments is significant, making them candidates for further study in green chemistry initiatives .
Propriétés
Numéro CAS |
117842-34-9 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-butyl-3-propyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
IKNXPNNMKVOEMV-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CCC |
SMILES canonique |
CCCCC1C(O1)CCC |
Synonymes |
Oxirane, 2-butyl-3-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















